molecular formula C13H7F5O B6384102 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261989-95-0

5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384102
CAS RN: 1261989-95-0
M. Wt: 274.19 g/mol
InChI Key: QDCFFPDFKAAGIY-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95) is a fluorinated phenol with a wide range of applications in scientific research. It is a versatile compound that has been found to be useful in synthesizing drugs and other compounds, as well as in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to act by binding to specific sites on enzymes and proteins, thereby preventing them from performing their normal functions. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions, which allow the compound to interact with the target proteins and enzymes. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is thought to interact with the active site of enzymes, thereby preventing them from catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53. These effects suggest that 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% may have potential therapeutic applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its easy availability. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. The main limitation of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its lack of specificity, which can lead to false positives in some experiments.

Future Directions

The potential future directions for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% research include the development of more specific inhibitors, the exploration of its potential therapeutic applications, and the investigation of its effects on other proteins and enzymes. Additionally, further research could be conducted to better understand its mechanism of action, as well as to identify other potential applications for the compound. Finally, further research could be conducted to explore the potential toxicity of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%, as well as to identify any potential side effects that may be associated with its use.

Synthesis Methods

5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the reaction of chloroform with aniline, and the reaction of trifluoroacetic anhydride with 2,4-difluorophenol. The most common method of synthesis is the reaction of trifluoroacetic anhydride with 2,4-difluorophenol, which can be carried out in a single step at low temperature. The reaction yields a product with 95% purity, which is the standard for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%.

Scientific Research Applications

5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein binding. It has been found to be a useful tool in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. It has also been used in the study of enzyme inhibition, where it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in the study of protein binding, where it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53.

properties

IUPAC Name

3-(2,4-difluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCFFPDFKAAGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686578
Record name 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Difluorophenyl)-3-trifluoromethylphenol

CAS RN

1261989-95-0
Record name 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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